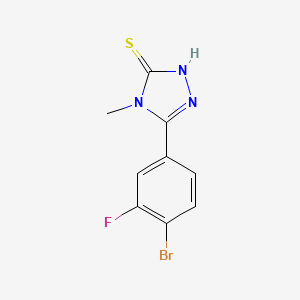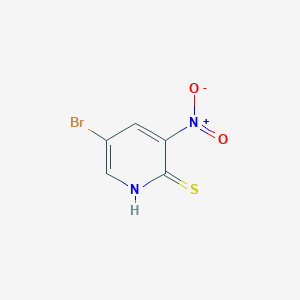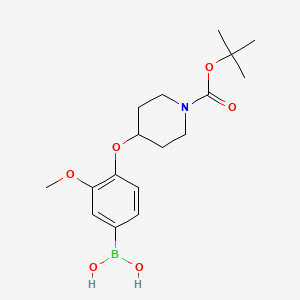
4-Bromo-2-methoxy-6-nitroaniline
Vue d'ensemble
Description
4-Bromo-2-methoxy-6-nitroaniline is a chemical compound with the CAS Number: 77333-45-0 . It has a molecular weight of 247.05 and its linear formula is C7H7BrN2O3 . It is stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound is solid .
Synthesis Analysis
The synthesis of this compound involves multiple steps . The process begins with the acetylation of aniline, which results in a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution occurs at the position ortho to the carbon carrying the acetamido group . The final step is the hydrolysis of the amide function, which yields the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN2O3/c1-13-4-2-5 (8)7 (9)6 (3-4)10 (11)12/h2-3H,9H2,1H3 . This indicates that the compound has a complex structure with multiple functional groups.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nitration, conversion from the nitro group to an amine, and bromination . These reactions require careful control of conditions to ensure the correct product is formed .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Nitration and Substitution Chemistry
The nitration of derivatives of pyridine N-oxide, including compounds similar to 4-bromo-2-methoxy-6-nitroaniline, demonstrates the directive influence of the N-oxide group. This process can yield nitro derivatives as sole reaction products, indicating the specificity of the reaction pathway (Hertog, Ammers, & Schukking, 2010).
Synthesis of Quinolines
The use of reagents like 2,2,3-Tribromopropanal in Skraup-Type Synthesis can transform 4-nitro- and 4-methoxyanilines into bromo-nitroquinolines and bromo-methoxyquinolines. These intermediates can then be further processed into bromoquinolin-6-ols, demonstrating the versatility of such reagents in organic synthesis (Lamberth et al., 2014).
Nucleophilic Substitution Reactions
In studies on nucleophilic substitution reactions, 4-bromo-2-methoxy-1-methyl-5-nitroimidazole, a compound closely related to this compound, has been synthesized. This highlights the potential for precise substitution reactions in the field of organic chemistry (Chauvière, Jaud, & Rameau, 1995).
Solvent Effects in Spectroscopy
The study of solvent effects on infrared spectra, particularly in anilines like 4-nitroanilines, can reveal insights into the behavior of compounds like this compound under different conditions. This research can be essential for understanding the interaction of such compounds with various solvents (Dyall, 1970).
Photoreactions and Electrophilic Properties
The photoreaction of 4-nitroveratrole with n-hexylamine, producing compounds like N-hexyl-2-methoxy-5-nitroaniline, provides insight into the regioselectivity and the potential electrophilic properties of similar nitroanilines (Cantos, Marquet, & Moreno-Mañas, 1987).
Synthesis of Carbolines and Schiff Bases
Research into the synthesis of various derivatives, including Schiff bases, of 4-nitroaniline, demonstrates the potential application of this compound in the synthesis of complex organic compounds (Premalatha & Santhi, 2014).
Nonlinear Optical Properties
The study of the molecular structure and first hyperpolarizability of compounds like 2-nitroaniline and its derivatives can inform the understanding of nonlinear optical properties, which is relevant for the development of materials in photonics and electronics (Azhagiri, Jayakumar, Gunasekaran, & Srinivasan, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Target of Action
Nitro compounds, like 4-bromo-2-methoxy-6-nitroaniline, are a significant class of nitrogen derivatives . They are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they are involved in .
Mode of Action
The mode of action of this compound involves several steps . First, a nitration reaction occurs, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group plays a crucial role in directing these reactions .
Biochemical Pathways
Given its chemical structure and reactivity, it can be inferred that it may be involved in various organic synthesis pathways, particularly those involving nitration, amination, and bromination .
Pharmacokinetics
A related compound, 2-methoxy-4-nitroaniline, has been reported to exhibit predominant urinary excretion, low tissue distribution, and relatively slow clearance
Result of Action
The compound’s involvement in nitration, amination, and bromination reactions suggests that it could contribute to the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions may depend on factors such as temperature, pH, and the presence of other reactants . .
Propriétés
IUPAC Name |
4-bromo-2-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIIFSJGHGCQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77333-45-0 | |
| Record name | 4-bromo-2-methoxy-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1522387.png)
![butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B1522388.png)
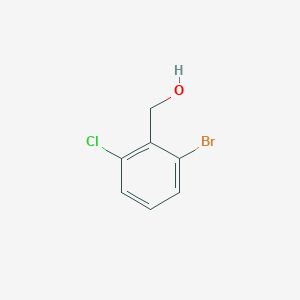
![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)
![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)
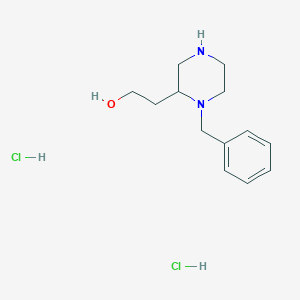
![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)

